molecular formula C20H37N3O13 B13437267 (3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

Cat. No.: B13437267
M. Wt: 527.5 g/mol
InChI Key: GRRNUXAQVGOGFE-BXBXHBBISA-N
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Description

The compound “(3aS,4S,4’S,5’R,6R,6’R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6’-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2’-oxane]-3’,4’,5’,7-tetrol” is a complex organic molecule with multiple functional groups, including amino, hydroxyl, and ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the spirocyclic core, introduction of amino and hydroxyl groups, and the formation of ether linkages. Common synthetic routes may include:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions involving dioxolane and pyran derivatives.

    Introduction of amino groups: Amino groups can be introduced through reductive amination or nucleophilic substitution reactions.

    Formation of ether linkages: Ether linkages can be formed through Williamson ether synthesis or other etherification reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or sulfonates can be used.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of amino groups would yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino and hydroxyl groups.

Medicine

In medicine, the compound may have potential as a drug candidate due to its multiple functional groups, which can interact with various biological targets.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other spirocyclic compounds with multiple functional groups, such as:

  • Spiro[4.5]decane derivatives
  • Spiro[4.6]undecane derivatives
  • Spiro[5.5]dodecane derivatives

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and spirocyclic structure, which may confer unique properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H37N3O13

Molecular Weight

527.5 g/mol

IUPAC Name

(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

InChI

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6-,7+,8+,9+,10-,11-,12+,13-,14+,15-,16-,17-,18?,19-,20?/m0/s1

InChI Key

GRRNUXAQVGOGFE-BXBXHBBISA-N

Isomeric SMILES

CN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)C([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N

Canonical SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N

Origin of Product

United States

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